molecular formula C14H14N2 B3135793 9-Ethyl-9H-carbazol-2-amine CAS No. 40444-36-8

9-Ethyl-9H-carbazol-2-amine

Cat. No.: B3135793
CAS No.: 40444-36-8
M. Wt: 210.27 g/mol
InChI Key: VMZXVUUFTRMSRG-UHFFFAOYSA-N
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Description

9-Ethyl-9H-carbazol-2-amine is an organic compound belonging to the carbazole family Carbazoles are known for their versatile applications in various fields due to their unique structural and electronic properties

Biochemical Analysis

Biochemical Properties

9-Ethyl-9H-carbazol-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidase, where it acts as a substrate. This interaction is crucial for its use in immunohistochemistry, where it helps visualize the presence of specific antigens . Additionally, this compound has been noted to interact with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By interacting with cellular enzymes, this compound can modulate gene expression and cellular metabolism, leading to changes in cell function . These effects are particularly relevant in the context of cancer research, where the compound’s ability to alter cell signaling pathways can be leveraged for therapeutic purposes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. This binding can result in the inhibition or activation of enzymes, depending on the context. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies . These effects are often dependent on the concentration and exposure duration, with higher concentrations leading to more pronounced changes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects . These effects include changes in liver and kidney function, as well as alterations in metabolic pathways. It is crucial to determine the appropriate dosage to minimize toxicity while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . For instance, this compound has been shown to accumulate in certain cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its function, as it allows this compound to interact with the appropriate biomolecules and exert its effects efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-9H-carbazol-2-amine typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide. The reaction conditions include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Sodium sulfide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Reactants: 3-nitro-N-ethylcarbazole and sodium sulfide

    Solvent: Industrial-grade methanol or ethanol

    Reaction Vessel: Large-scale reactors with temperature control

    Purification: Crystallization or distillation to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-9H-carbazol-2-amine undergoes various chemical reactions, including:

    Oxidation: Forms corresponding carbazole derivatives

    Reduction: Further reduction can lead to different amine derivatives

    Substitution: Electrophilic substitution reactions at the nitrogen or aromatic ring positions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products

    Oxidation: Carbazole-2,3-dione derivatives

    Reduction: Various amine derivatives

    Substitution: Halogenated carbazole derivatives

Scientific Research Applications

9-Ethyl-9H-carbazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethylcarbazol-3-amine
  • 3-Amino-9-ethylcarbazole
  • 3-Bromo-9-ethylcarbazole

Uniqueness

9-Ethyl-9H-carbazol-2-amine stands out due to its specific structural configuration, which imparts unique electronic properties. This makes it particularly suitable for applications in organic electronics and as a precursor in the synthesis of more complex molecules.

Properties

IUPAC Name

9-ethylcarbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZXVUUFTRMSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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